Cas no 1353973-93-9 (2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester)

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester is a protected amine derivative featuring a piperidine scaffold with a tert-butyl carbamate (Boc) group and a thioether-linked aminoethyl side chain. The Boc group enhances stability and facilitates selective deprotection under mild acidic conditions, making it valuable in peptide synthesis and medicinal chemistry applications. The thioether linkage provides structural versatility for further functionalization, while the aminoethyl moiety offers a reactive handle for conjugation or derivatization. This compound is particularly useful in intermediate synthesis, where controlled reactivity and orthogonal protection strategies are required. Its well-defined reactivity profile makes it suitable for constructing complex heterocyclic frameworks or bioactive molecules.
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester structure
1353973-93-9 structure
Product Name:2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
CAS No:1353973-93-9
MF:C13H26N2O2S
MW:274.422742366791
CID:2156174
Update Time:2025-06-11

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Chemical and Physical Properties

Names and Identifiers

    • 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
    • tert-Butyl 2-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate
    • AM93901
    • 2-(2-aminoethylsulfanylmethyl)piperidine-1-carboxylic acid tert-butyl ester
    • Inchi: 1S/C13H26N2O2S/c1-13(2,3)17-12(16)15-8-5-4-6-11(15)10-18-9-7-14/h11H,4-10,14H2,1-3H3
    • InChI Key: MDGGALZNGGIKFK-UHFFFAOYSA-N
    • SMILES: S(CCN)CC1CCCCN1C(=O)OC(C)(C)C

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 266
  • Topological Polar Surface Area: 80.9

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
081273-500mg
2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester
1353973-93-9
500mg
£694.00 2022-03-01
Chemenu
CM497373-1g
tert-Butyl2-(((2-aminoethyl)thio)methyl)piperidine-1-carboxylate
1353973-93-9 97%
1g
$1378 2022-09-03

2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester Related Literature

Additional information on 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester

Introduction to 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353973-93-9)

The compound 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester, identified by the CAS number 1353973-93-9, is a specialized organic molecule with significant applications in the field of pharmaceutical chemistry and biomedicine. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and roles in drug development. The structural features of this molecule, particularly the presence of an aminoethylsulfanyl group and a tert-butyl ester moiety, contribute to its unique chemical properties and potential therapeutic utilities.

Recent advancements in medicinal chemistry have highlighted the importance of piperidine derivatives in the design of novel therapeutic agents. The 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester exhibits promising characteristics that make it a valuable intermediate in synthetic chemistry. Its molecular structure allows for modifications at multiple sites, enabling chemists to tailor its properties for specific applications. This flexibility has been leveraged in the development of new drugs targeting various diseases, including neurological disorders and infectious diseases.

In the realm of drug discovery, the aminoethylsulfanyl group plays a crucial role in modulating the pharmacokinetic and pharmacodynamic properties of compounds. This moiety is known to enhance binding affinity to biological targets, thereby improving drug efficacy. Additionally, the tert-butyl ester functionality provides stability to the molecule during synthetic processes while allowing for subsequent chemical transformations. These attributes make 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester a versatile building block in medicinal chemistry.

Current research in pharmaceutical sciences has demonstrated the potential of this compound as a precursor in the synthesis of bioactive molecules. Studies have shown that derivatives of piperidine can exhibit inhibitory effects on enzymes and receptors involved in disease pathways. For instance, modifications of the 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester scaffold have led to compounds with anti-inflammatory, antiviral, and anticancer properties. These findings underscore the importance of this compound in advancing therapeutic strategies.

The synthesis of 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and nucleophilic substitution, are employed to construct the desired molecular framework. The tert-butyl ester group is particularly critical during synthesis, as it serves as a protecting group for the carboxylic acid moiety. Once the desired structure is achieved, further functionalization can be performed to generate more complex derivatives with enhanced biological activity.

In conclusion, 2-(2-Amino-ethylsulfanylmethyl)-piperidine-1-carboxylic acid tert-butyl ester (CAS No. 1353973-93-9) is a compound of great interest in pharmaceutical research due to its structural versatility and potential therapeutic applications. Its role as an intermediate in drug synthesis underscores its importance in developing novel therapeutic agents. As research continues to uncover new biological targets and mechanisms, compounds like this are expected to play a pivotal role in addressing unmet medical needs.

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